molecular formula C21H21N5O3S B4620275 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide

2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide

Cat. No. B4620275
M. Wt: 423.5 g/mol
InChI Key: OOGAHBJVKOAPJJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that have garnered attention due to their diverse chemical and biological properties. Compounds with a triazole core, such as the one described, are of particular interest in synthetic and medicinal chemistry due to their potential applications in various fields, excluding their use in drug dosage and side effects.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step synthetic routes that include condensation, acetylation, ethylation, and sometimes cyclization reactions to introduce the triazole ring and associated substituents. For instance, compounds with similar structures have been synthesized through methods that involve the establishment of structures by MS, IR, CHN, and 1H NMR spectral data, showcasing the diversity in synthetic approaches for these molecules (Huicheng Wang et al., 2010).

Molecular Structure Analysis

Structural elucidation of such compounds is typically achieved using techniques such as 1H NMR, MS, IR, and sometimes X-ray crystallography. The molecular structure involves a complex array of functional groups including the triazole ring, thioether linkage, and acetamide moieties, which collectively contribute to the compound's unique chemical properties. The crystal structure analysis of related compounds has revealed intricate details about molecular conformation, intermolecular interactions, and the overall 3D arrangement of atoms in the crystal lattice (Xue et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including but not limited to nucleophilic substitution reactions, cycloadditions, and redox reactions. Their reactivity is significantly influenced by the presence of the triazole ring and the acetamide group, facilitating their involvement in the synthesis of more complex molecules. For example, reactions involving triazole derivatives have been explored for the synthesis of novel heterocyclic compounds with potential biological activities (Raveendra K. Hunnur et al., 2005).

Scientific Research Applications

Synthesis and Biological Activities

Triazole compounds have been synthesized and studied for their biological activities. For instance, novel triazole compounds containing a thioamide group were explored, showing antifungal and plant growth-regulating activities. These findings highlight the versatile biological applications of triazole derivatives, suggesting potential research directions for similar compounds (Liu et al., 2005).

Anticancer Applications

Another study focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, providing a structural basis for the development of new anticancer compounds. This research demonstrates the anticancer potential of thiazole and triazole derivatives, indicating a promising area for further investigation into similar compounds (Evren et al., 2019).

Antimicrobial Activity

Triazole derivatives have also been shown to possess antimicrobial properties. A study on new thiazolidin-4-one derivatives, including triazole compounds, revealed significant antimicrobial activity. This underscores the importance of triazole derivatives in developing new antimicrobial agents, which could be relevant to the research and development of "2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide" and similar compounds (Baviskar et al., 2013).

properties

IUPAC Name

2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-acetylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13(27)15-7-9-17(10-8-15)23-19(29)12-30-21-25-24-20(26(21)3)16-5-4-6-18(11-16)22-14(2)28/h4-11H,12H2,1-3H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAHBJVKOAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide
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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide
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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide
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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide
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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide
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2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide

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